molecular formula C7H6ClF3N2OS B2846517 2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide CAS No. 2411308-95-5

2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide

Cat. No. B2846517
M. Wt: 258.64
InChI Key: QGJVESJEOUZPHE-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide” is likely to be an organic compound containing a thiazole ring, a trifluoroethyl group, and an acetamide group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen atoms . Trifluoroethyl is a group derived from ethane by replacing three hydrogen atoms with fluorine atoms . Acetamide is a functional group consisting of an acyl group bonded to nitrogen .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve the reaction of a 2-chloro-1,1,1-trifluoroethane with a 2-aminothiazole to form the desired compound . The reaction would likely require a catalyst and specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a thiazole ring, a trifluoroethyl group, and an acetamide group . The exact structure would depend on the specific arrangement and bonding of these groups .

properties

IUPAC Name

2-chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2OS/c8-3-4(14)13-5(7(9,10)11)6-12-1-2-15-6/h1-2,5H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJVESJEOUZPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide

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